2-(3-Fluoro-4-iodophenyl)acetic acid
Description
Contextualization within Halogenated Arylacetic Acid Derivatives
2-(3-Fluoro-4-iodophenyl)acetic acid belongs to the broad class of arylacetic acid derivatives. This family of compounds, characterized by an acetic acid moiety attached to an aromatic ring, is historically significant in medicinal chemistry. nih.gov Many well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac (B195802) and ibuprofen, are arylalkanoic acids. researchgate.netpharmacy180.com The core activity of these drugs often involves the inhibition of cyclooxygenase (COX) enzymes. researchgate.net
The introduction of halogen atoms onto the aryl ring creates the subclass of halogenated arylacetic acid derivatives. Halogenation is a common and powerful strategy in drug design used to modulate a molecule's biological and physical properties. Depending on the identity and position of the halogen, chemists can fine-tune factors like metabolic stability, lipophilicity, and binding affinity to target receptors. This compound is a specific example of a di-halogenated derivative, featuring two different halogens, which offers a more complex and potentially advantageous property profile compared to its mono-halogenated counterparts like 4-bromophenylacetic acid. wikipedia.org
Significance of Fluorine and Iodine Substitutions in Aromatic Systems for Molecular Design
The presence of both fluorine and iodine on the same aromatic ring is a key feature of this compound, offering distinct advantages for molecular design.
Fluorine: As the most electronegative element, fluorine's incorporation into organic molecules can profoundly influence their properties. nih.gov In medicinal chemistry, fluorine is often used to:
Enhance Metabolic Stability: Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this process, thereby increasing the drug's half-life. nih.gov
Modulate Acidity (pKa): The strong electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, such as the carboxylic acid in this compound. nih.gov
Increase Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with biological targets and can increase the lipophilicity of aromatic rings, aiding penetration into hydrophobic protein pockets. nih.govbenthamscience.comresearchgate.net
Iodine: In contrast to fluorine, iodine is the largest and least electronegative of the common halogens. Its significance in molecular design has been increasingly appreciated with the understanding of "halogen bonding." acs.org
Halogen Bonding: Iodine can act as a Lewis acid, forming a highly directional and specific non-covalent interaction with an electron donor (Lewis base) like an oxygen or nitrogen atom in a protein. acs.org This interaction can be a powerful tool for improving ligand-receptor binding affinity and specificity.
Synthetic Handle: The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the straightforward synthesis of more complex derivatives.
The combination of a small, highly electronegative fluorine atom and a large, polarizable iodine atom provides a unique electronic and steric profile, making this compound a valuable and versatile synthetic intermediate.
Historical Perspectives on Related Carboxylic Acid Derivatives in Chemical Biology
Carboxylic acids and their derivatives are fundamental to organic chemistry and chemical biology, with a history stretching back to the earliest days of the science. uomustansiriyah.edu.iq Many were first isolated from natural sources, such as formic acid from ants and lactic acid from sour milk. uomustansiriyah.edu.iqbritannica.com Their derivatives have played pivotal roles in the development of therapeutics.
The history of medicine is replete with examples where carboxylic acid derivatives were central. Vitamin C (ascorbic acid), which contains a cyclic ester (a lactone), was identified in the 1930s as the agent that prevents scurvy. youtube.com The development of penicillin involved understanding the reactivity of its strained cyclic amide (a β-lactam) functional group. Furthermore, the synthesis of aspirin (B1665792) (acetylsalicylic acid), an ester derivative of salicylic (B10762653) acid, marked a turning point in the pharmaceutical industry.
The arylalkanoic acids emerged as a major class of anti-inflammatory agents in the mid-20th century. nih.govpharmacy180.com This lineage of compounds provided treatments for pain and inflammation, and ongoing research continues to explore new derivatives with improved efficacy and properties. This compound can be seen as a modern iteration in this long history, representing a highly functionalized and precisely designed tool for contemporary chemical biology research.
Research Gaps and Emerging Avenues Pertaining to this compound
Despite its availability as a chemical reagent and its interesting structural features, there is a notable lack of published research focused specifically on the applications or biological activity of this compound itself. bldpharm.comsigmaaldrich.com The primary research gap is the absence of studies detailing its synthesis, characterization, and use in generating novel compounds.
This gap points to several emerging avenues for future investigation:
Synthesis of Novel Bioactive Molecules: The most immediate application is its use as a scaffold in medicinal chemistry. The carboxylic acid group can be readily converted to amides, esters, or other derivatives, while the iodo-substituent serves as a reactive site for palladium-catalyzed cross-coupling reactions. libretexts.orgrsc.org This would allow for the systematic synthesis of libraries of complex molecules for screening against various biological targets.
Probing Protein-Ligand Interactions: The compound could be used as a fragment or tool compound to study the role of halogen bonding in molecular recognition. Comparing its binding to a target protein with that of analogues lacking the iodine or fluorine could provide valuable insight into the specific contributions of these atoms to binding affinity.
Crystal Engineering and Materials Science: The presence of multiple functional groups capable of forming strong intermolecular interactions (carboxyl group, fluorine, iodine) makes this compound a candidate for studies in crystal engineering. nih.gov Researchers could explore its ability to form co-crystals or salts with other molecules to create new solid-state materials with tailored physicochemical properties.
In essence, this compound is currently a tool awaiting broader application. Its future in chemical research will likely be defined by its utility as a versatile starting material for creating more complex and functional chemical entities.
Synthetic Methodologies and Chemical Transformations of this compound
The synthesis of this compound, a halogenated phenylacetic acid derivative, involves multi-step chemical processes. Its structural complexity, featuring both fluorine and iodine substituents on the phenyl ring, requires strategic synthetic planning to ensure regioselectivity and high yields. This article explores established and novel methodologies for its production, focusing on the underlying chemical principles and process considerations.
**2.1 Established Synthetic Routes for this compound Production
Established methods for synthesizing phenylacetic acid derivatives generally rely on the transformation of functional groups on a pre-formed, substituted benzene (B151609) ring. These routes often involve classical organic reactions and are characterized by their linear progression from commercially available starting materials.
1 Convergent and Linear Synthesis Strategies
The production of this compound can be approached through both linear and convergent strategies.
Linear Synthesis: A common linear approach begins with a suitably substituted toluene (B28343) or benzaldehyde (B42025) derivative. For instance, a synthesis could start from 3-fluoro-4-iodotoluene. This precursor can be subjected to side-chain bromination followed by cyanation to yield 2-(3-fluoro-4-iodophenyl)acetonitrile. The final step involves the hydrolysis of the nitrile group to the desired carboxylic acid. This step-by-step functional group manipulation on a single core structure is characteristic of a linear synthesis.
Another established linear route is the Willgerodt-Kindler reaction. acs.orgnih.govsynquestlabs.com This method transforms an aryl alkyl ketone, such as the hypothetical 1-(3-fluoro-4-iodophenyl)ethanone, into a terminal thioamide using sulfur and an amine like morpholine. nih.govsynquestlabs.com Subsequent hydrolysis of the resulting thiomorpholide yields the final phenylacetic acid. acs.org
Convergent Synthesis: Convergent strategies involve the synthesis of separate molecular fragments that are later joined. A modern example applicable here would be the direct α-arylation of an acetic acid derivative. This involves coupling an enolate of an acetate (B1210297) with an aryl halide, representing a more direct assembly of the final structure.
2 Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and reaction times. Key parameters for adjustment include temperature, catalyst choice, solvent, and reagent stoichiometry.
For multi-step syntheses, such as those starting from toluene, the efficiency of each individual step is critical. In the Willgerodt-Kindler reaction, for example, the use of phase transfer catalysts (PTC) like triethyl benzyl (B1604629) ammonium (B1175870) chloride (TEBA) has been shown to dramatically decrease reaction times and improve yields for the synthesis of phenylacetic acids from acetophenones. google.com Microwave-assisted protocols have also been developed, offering a more environmentally friendly and high-yielding alternative to traditional thermal conditions. nih.gov
The table below illustrates general parameters that are typically optimized for reactions relevant to the synthesis of phenylacetic acids.
| Reaction Type | Parameter for Optimization | Example Condition/Reagent | Desired Outcome |
| Nitrile Hydrolysis | Acid/Base Concentration | Concentrated HCl or 70% H₂SO₄ | Complete conversion, minimize side products |
| Temperature | Reflux | Accelerate reaction rate | |
| Willgerodt-Kindler | Catalyst | Phase Transfer Catalyst (e.g., TEBA) | Reduced reaction time, improved yield google.com |
| Energy Source | Microwave irradiation | Faster, cleaner reaction, higher yield nih.gov | |
| Amine | Morpholine | Forms the key thiomorpholide intermediate nih.gov | |
| Side-Chain Bromination | Initiator | Benzoyl peroxide | Efficient radical initiation |
| Solvent | Carbon tetrachloride (CCl₄) | Inert solvent for radical reactions google.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-4-iodophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRUORQQYMIYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743126 | |
| Record name | (3-Fluoro-4-iodophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261874-58-1 | |
| Record name | (3-Fluoro-4-iodophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 3 Fluoro 4 Iodophenyl Acetic Acid
3 Precursor Chemistry and Starting Material Considerations
The selection of appropriate starting materials is fundamental to the success of any synthetic route. For 2-(3-Fluoro-4-iodophenyl)acetic acid, a key precursor is 3-fluoro-4-iodobenzaldehyde. The synthesis of this intermediate has been documented through several pathways.
One approach involves a multi-step sequence starting from 4-fluorobenzoic acid, which is nitrated, reduced to an amine, further reduced to an alcohol, iodinated, and finally oxidized to the aldehyde. synhet.com A more direct, one-step process involves the direct iodination of 4-fluorobenzaldehyde (B137897) using N-iodosuccinimide in an acid medium, such as trifluoromethanesulfonic acid. synhet.com
Alternatively, 4-fluoro-3-iodobenzaldehyde (B1311838) can be prepared from 4-fluoro-3-iodotoluene. google.com This route involves a radical bromination of the methyl group using N-Bromosuccinimide (NBS) and an initiator like benzoyl peroxide, followed by oxidation of the resulting benzyl (B1604629) bromide to the aldehyde, for instance, using sodium bicarbonate in DMSO. google.com The availability and cost of these precursors, such as 4-fluorobenzaldehyde versus 4-fluoro-3-iodotoluene, are critical economic considerations in selecting a large-scale synthetic strategy.
**2.2 Novel Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These novel approaches often utilize transition-metal catalysis and adhere to the principles of green chemistry.
1 Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura coupling)
Transition-metal catalysis offers powerful tools for forming carbon-carbon bonds, which are central to constructing the 2-arylacetic acid skeleton. wikipedia.org A particularly relevant novel approach is the palladium-catalyzed α-arylation of carboxylic acids. acs.org This deprotonative cross-coupling process (DCCP) allows for the direct coupling of an aryl halide (like 1-bromo-3-fluoro-4-iodobenzene) with an enolized acetic acid derivative. acs.org This method provides a highly convergent route to the target molecule, potentially reducing the number of synthetic steps compared to traditional linear syntheses.
The Suzuki-Miyaura coupling, another cornerstone of modern synthesis, could also be employed. This would typically involve the reaction of a (3-fluoro-4-iodophenyl)boronic acid or ester with an α-haloacetate, such as ethyl bromoacetate, in the presence of a palladium catalyst and a base.
The table below summarizes typical components used in these advanced coupling reactions.
| Coupling Reaction | Catalyst Precursor | Ligand | Base | Solvent |
| α-Arylation of Acids | Pd(OAc)₂ | P(t-Bu)₃ | KN(SiMe₃)₂ | Toluene (B28343) |
| Suzuki-Miyaura | Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, K₂CO₃ | Dioxane, THF |
2 Green Chemistry Principles in Synthetic Design
Applying green chemistry principles aims to minimize the environmental impact of chemical processes. For the synthesis of phenylacetic acids, several green alternatives to traditional methods have been explored.
One key area is the use of environmentally benign solvents and catalysts. Research has demonstrated the synthesis of phenylacetic acids via the Willgerodt-Kindler reaction using a recyclable graphite/methanesulfonic acid system, which is less corrosive and toxic than many traditional mineral acids. acs.org
Another principle is the use of alternative energy sources to reduce energy consumption and reaction times. Microwave-assisted Willgerodt-Kindler reactions have proven effective for producing thioamides, the precursors to phenylacetic acids, in high yields under solvent-free or aqueous conditions. acs.orgnih.gov The use of water as a solvent, where feasible, is a primary goal of green synthesis. For instance, some palladium-catalyzed coupling reactions can be performed in aqueous media, reducing the reliance on volatile organic compounds (VOCs). The biotransformation of nitriles, such as the conversion of 4-fluorophenylacetonitrile (B56358) to 4-fluorophenylacetic acid using fungi, represents an emerging biocatalytic approach that operates under mild, aqueous conditions. sigmaaldrich.com
Stereoselective Synthesis Methodologies
As this compound possesses a stereogenic center at the alpha-carbon, the generation of single enantiomers is crucial for applications where stereochemistry dictates biological activity, such as in pharmaceuticals. While direct asymmetric synthesis of this specific compound is not widely documented, several established methodologies for producing chiral 2-arylpropionic acids (profens) can be applied. nih.govnih.gov
One of the most effective methods is enzymatic kinetic resolution . This technique utilizes enzymes, such as carboxylesterases or lipases, which exhibit high stereoselectivity. nih.gov The process typically involves the enantioselective hydrolysis of a racemic ester precursor, for instance, methyl 2-(3-fluoro-4-iodophenyl)acetate. One enantiomer of the ester is preferentially hydrolyzed by the enzyme to the corresponding carboxylic acid, while the other enantiomer remains largely unreacted. nih.gov This results in a mixture of the enantiomerically enriched acid and the unreacted ester, which can then be separated. Protein engineering of esterases has been employed to switch or enhance stereoselectivity for specific substrates, offering a pathway to highly pure enantiomers. nih.gov
Another approach is the diastereoselective alkylation of a chiral auxiliary. While not a direct synthesis, this method involves attaching a chiral auxiliary to a related precursor, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.
Finally, chiral chromatography can be used to resolve the racemic mixture of this compound. This physical separation method uses a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation.
| Method | Description | Key Reagents/Components | Typical Outcome |
| Enzymatic Kinetic Resolution | Selective hydrolysis of one enantiomer of a racemic ester precursor. | Racemic ester of the target acid, Lipase or Esterase (e.g., CAL-B), Buffer solution. | Mixture of one enantiomer as the acid and the other as the unreacted ester. |
| Chiral Chromatography | Separation of enantiomers based on differential interaction with a chiral stationary phase. | Racemic this compound, Chiral HPLC column (e.g., CHIRALPACK IA). | Separation into two fractions, each containing one pure enantiomer. |
Derivatization Strategies and Analogue Synthesis
The presence of the carboxylic acid moiety and the reactive iodo-substituent on the phenyl ring makes this compound a versatile scaffold for creating a library of analogues for research and development.
The carboxylic acid group is readily converted into a wide range of esters, which can alter the compound's solubility, cell permeability, and function as prodrugs. A common and straightforward method is the Fischer-Speier esterification . masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium, which is driven towards the ester product by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com
For substrates sensitive to strong acids, solvent-free esterification using a heterogeneous acid catalyst, such as Amberlyst-15, provides a greener alternative. gcsu.edu This method has been successfully used for the esterification of phenylacetic acid with phenols and can be applied here. gcsu.edunih.gov Another mild method involves the in-situ formation of benzotriazole (B28993) esters from the carboxylic acid, which then efficiently react with alcohols. researchgate.net
| Method | Reagents | Conditions | Product Example |
| Fischer-Speier Esterification | Methanol (excess), H₂SO₄ (catalyst) | Reflux | Methyl 2-(3-fluoro-4-iodophenyl)acetate |
| Heterogeneous Catalysis | 4-Ethoxyphenol, Amberlyst-15 | Solvent-free, reflux | (4-Ethoxyphenyl) 2-(3-fluoro-4-iodophenyl)acetate |
| Benzotriazole Ester Method | HOBt, EDC, DMAP, tert-Butyl alcohol | THF/DCM | tert-Butyl 2-(3-fluoro-4-iodophenyl)acetate |
Amides are a cornerstone of medicinal chemistry, and this compound can be converted into various amides through standard peptide coupling protocols. First, the carboxylic acid is often converted to a more reactive intermediate, such as an acyl chloride . This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like benzene (B151609) or dichloromethane (B109758) (DCM). brainly.inmdma.chyoutube.com The resulting 2-(3-fluoro-4-iodophenyl)acetyl chloride is highly reactive and readily couples with primary or secondary amines to form the corresponding amide.
Alternatively, direct amidation can be performed using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). This method forms an activated ester in situ, which then reacts with an amine to yield the amide under mild conditions.
The carboxylic acid can also be reduced to the corresponding primary alcohol , 2-(3-fluoro-4-iodophenyl)ethanol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more selectively, by converting the acid to a mixed anhydride (B1165640) or activated ester followed by reduction with sodium borohydride (B1222165) (NaBH₄). researchgate.net A manganese-catalyzed hydrosilylation reaction also provides an effective route for this reduction. nih.gov
| Transformation | Reagents | Conditions | Product |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Inert solvent (e.g., DCM), often reflux | 2-(3-Fluoro-4-iodophenyl)acetyl chloride |
| Amidation (via acyl chloride) | Amine (e.g., Benzylamine), Base (e.g., Triethylamine) | DCM, 0 °C to RT | N-Benzyl-2-(3-fluoro-4-iodophenyl)acetamide |
| Direct Amidation | Amine, EDC, HOBt | DCM or DMF, RT | Corresponding amide |
| Reduction to Alcohol | 1. EDC/HOBt; 2. NaBH₄ | 1. DCM; 2. THF, 0 °C | 2-(3-Fluoro-4-iodophenyl)ethanol |
| Reduction to Alcohol | [MnBr(CO)₅], PhSiH₃ | 2-MTHF, 80 °C | 2-(3-Fluoro-4-iodophenyl)ethanol nih.gov |
The carbon-iodine bond on the aromatic ring is a key functional handle for diversification via palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position, leading to a vast array of novel analogues.
Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an aryl or vinyl boronic acid (or boronic ester) to form a biaryl or styrenyl derivative, respectively.
Sonogashira Coupling : This reaction introduces an alkyne moiety by coupling the aryl iodide with a terminal alkyne. wikipedia.orgyoutube.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net
Heck Coupling : This reaction forms a new C-C bond by coupling the aryl iodide with an alkene, such as styrene (B11656) or an acrylate, to introduce a vinyl group. wikipedia.orglibretexts.orgnumberanalytics.com
Buchwald-Hartwig Amination : This powerful method allows for the formation of a C-N bond by coupling the aryl iodide with a primary or secondary amine, or even ammonia (B1221849) equivalents, to generate substituted anilines. wikipedia.orgorganic-chemistry.orgyoutube.com
These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for late-stage functionalization of the this compound scaffold.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product C4-Substituent |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Styrenyl |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Morpholinyl |
To investigate biological pathways or develop targeted therapies, small molecules like this compound can be covalently linked to larger biomolecules such as proteins or peptides. creative-biolabs.combiosyn.com The carboxylic acid is the primary handle for this conjugation.
A widely used strategy is to activate the carboxylic acid to form an amine-reactive N-hydroxysuccinimide (NHS) ester . This is typically achieved by reacting the acid with a carbodiimide, such as EDC, in the presence of NHS. cellmosaic.comyoutube.com The resulting NHS ester is stable enough to be isolated but reactive towards primary amine groups, such as the ε-amino group of lysine (B10760008) residues on a protein's surface. creative-biolabs.com The reaction proceeds in aqueous buffers at or near physiological pH to form a stable amide bond, linking the small molecule to the protein. cellmosaic.comyoutube.com This methodology is central to creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and affinity purification tools.
| Step | Purpose | Reagents | Intermediate/Product |
| 1. Activation | Convert carboxylic acid to an amine-reactive ester. | EDC, N-Hydroxysuccinimide (NHS) | This compound NHS ester |
| 2. Conjugation | Covalently link the activated small molecule to a protein. | Protein (e.g., Bovine Serum Albumin) in buffer | Protein-(amide bond)-2-(3-fluoro-4-iodophenyl)acetamide conjugate |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Fluoro 4 Iodophenyl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, the precise arrangement and connectivity of atoms can be determined.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of 2-(3-Fluoro-4-iodophenyl)acetic acid is expected to exhibit signals corresponding to the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The aromatic region, typically between 7.0 and 8.0 ppm, will show a complex pattern due to the substitution on the phenyl ring.
The three aromatic protons are chemically distinct and will exhibit specific splitting patterns due to both homo-nuclear (¹H-¹H) and hetero-nuclear (¹H-¹⁹F) coupling.
H-5: This proton is expected to appear as a triplet, coupling to the adjacent H-6 and the meta-positioned fluorine atom.
H-2: This proton would likely appear as a doublet of doublets, with a large ortho coupling to H-6 and a smaller meta coupling to the fluorine atom.
H-6: This proton is anticipated to be the most downfield, appearing as a doublet of doublets due to ortho coupling with H-2 and meta coupling with H-5.
The methylene protons (-CH₂-) of the acetic acid group are expected to appear as a singlet at approximately 3.6 ppm, as there are no adjacent protons to cause splitting. The acidic proton (-COOH) would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically ranging from 10 to 12 ppm.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -COOH | 10.0 - 12.0 | Broad Singlet | N/A |
| H-6 | ~ 7.7 | t | J(H-H) ≈ 8.0 |
| H-2 | ~ 7.2 | dd | J(H-H) ≈ 8.0, J(H-F) ≈ 2.0 |
| H-5 | ~ 7.0 | dd | J(H-F) ≈ 10.0, J(H-H) ≈ 2.0 |
| -CH₂- | ~ 3.6 | Singlet | N/A |
Carbon-13 (¹³C) NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.
Carboxylic Acid Carbon (-COOH): This carbon is expected to resonate at the lowest field, typically in the range of 175-180 ppm.
Aromatic Carbons: The six aromatic carbons will appear in the region of approximately 90-165 ppm. The carbon atom bonded to the fluorine (C-3) will show a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbon bonded to the iodine atom (C-4) is expected to have a significantly shielded chemical shift (around 90-100 ppm) due to the heavy atom effect of iodine. The other aromatic carbons will also exhibit smaller C-F couplings.
Methylene Carbon (-CH₂-): The methylene carbon of the acetic acid moiety is expected to have a chemical shift in the range of 40-45 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | ~ 177 | s | N/A |
| C-3 | ~ 162 | d | ¹J(C-F) ≈ 245 |
| C-1 | ~ 138 | d | ³J(C-F) ≈ 3 |
| C-5 | ~ 132 | d | ³J(C-F) ≈ 8 |
| C-6 | ~ 130 | d | ⁴J(C-F) ≈ 3 |
| C-2 | ~ 116 | d | ²J(C-F) ≈ 21 |
| C-4 | ~ 92 | d | ²J(C-F) ≈ 20 |
| -CH₂- | ~ 40 | s | N/A |
Fluorine-19 (¹⁹F) NMR Spectral Analysis
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal would be influenced by the other ring substituents. Based on data for similar aromatic fluorine compounds, the chemical shift is anticipated to be in the range of -110 to -130 ppm relative to a CFCl₃ standard. colorado.edu This signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While one-dimensional NMR provides foundational data, multi-dimensional techniques are crucial for definitive structural assignment by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, cross-peaks would be expected between the aromatic protons, confirming their connectivity and relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the ¹H signals of the methylene group and the aromatic protons to their corresponding ¹³C signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 280 g/mol .
Common fragmentation pathways for phenylacetic acids involve the loss of the carboxyl group and the formation of a stable benzylic cation. Key expected fragments include:
[M - COOH]⁺: Loss of the carboxylic acid group (45 Da), leading to a fragment at m/z 235.
Tropylium-like ion: Rearrangement of the benzylic cation can lead to other characteristic fragments.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass of an ion, allowing for the determination of its elemental formula. For this compound (C₈H₆FIO₂), HRMS would be used to confirm the elemental composition by comparing the experimentally measured exact mass of the molecular ion to the calculated theoretical mass.
The calculated exact mass for [C₈H₆FIO₂]⁺ is 279.9448 u. An HRMS measurement yielding a mass very close to this value would provide strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Information
In a typical MS/MS experiment, the molecule would first be ionized, likely forming a molecular ion [M]+• or a protonated molecule [M+H]+ depending on the ionization technique used. For this compound (molar mass: 280.04 g/mol ), the primary fragmentation pathways are expected to involve the carboxylic acid group and the bonds of the acetic acid side chain.
A key fragmentation event for phenylacetic acids is the loss of the carboxylic acid group as COOH (45 Da) or the loss of carbon dioxide (CO2, 44 Da) following rearrangement. Another prominent fragmentation pathway is the cleavage of the bond between the phenyl ring and the acetic acid side chain, which can lead to the formation of a tropylium-like ion. The presence of the fluorine and iodine substituents on the phenyl ring would influence the mass-to-charge ratio (m/z) of the resulting fragments, providing valuable information about the substitution pattern.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Structure |
|---|---|---|---|
| 280 | 235 | 45 | [M-COOH]+ |
| 280 | 236 | 44 | [M-CO2]+• |
| 280 | 208 | 72 | [M-CH2COOH]+ |
This table is predictive and based on common fragmentation patterns of phenylacetic acids.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While an experimental IR spectrum for this compound is not publicly available, its characteristic absorption bands can be predicted with a high degree of confidence based on the known absorptions of its constituent functional groups. nih.gov
The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid group, the aromatic ring, and the carbon-halogen bonds. The carboxylic acid will exhibit a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O stretching band around 1700 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid will also be present in the fingerprint region.
The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-F and C-I stretching vibrations are also expected to appear in the fingerprint region, typically in the ranges of 1250-1000 cm⁻¹ and 600-500 cm⁻¹, respectively.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | ~1700 | Strong |
| Carboxylic Acid | C-O stretch | 1320-1210 | Medium |
| Carboxylic Acid | O-H bend | 1440-1395 | Medium |
| Aromatic Ring | C-H stretch | 3100-3000 | Medium |
| Aromatic Ring | C=C stretch | 1600-1450 | Medium to Weak |
| Alkyl | C-H stretch | 2960-2850 | Medium |
| Carbon-Fluorine | C-F stretch | 1250-1000 | Strong |
This table is predictive and based on established group frequencies in IR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be primarily determined by the electronic transitions of the substituted benzene ring, which acts as the chromophore.
Aromatic compounds typically exhibit two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 250-280 nm), which arise from π → π* transitions. The presence of substituents on the benzene ring can cause a shift in the wavelength of maximum absorption (λmax) and an increase in the molar absorptivity (ε).
Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* (E-band) | ~210-230 | High |
This table is predictive and based on the typical UV-Vis absorption of substituted benzenes.
X-ray Crystallography for Solid-State Molecular Structure (if available)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As of now, there is no publicly available crystal structure for this compound in crystallographic databases.
However, based on the crystal structures of phenylacetic acid and its derivatives, it can be anticipated that in the solid state, this compound molecules would form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. This is a very common and stable arrangement for carboxylic acids in the solid state. The O-H···O hydrogen bonds in these dimers are typically strong.
Table 4: Expected Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Expected Feature |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric |
| Key Intermolecular Interaction | Carboxylic acid dimerization via O-H···O hydrogen bonds |
This table is hypothetical and based on the known crystal structures of related compounds.
Exploration of 2 3 Fluoro 4 Iodophenyl Acetic Acid in Biochemical and Molecular Systems
In Vitro Enzyme Interaction Studies
The interaction of small molecules with enzymes is a cornerstone of biochemical research, providing insights into enzyme function and potential therapeutic applications. For a compound like 2-(3-Fluoro-4-iodophenyl)acetic acid, in vitro studies would be essential to characterize its effects on enzyme activity.
Inhibition and Activation Kinetics (e.g., IC50, EC50)
The determination of these kinetic parameters is crucial for understanding the potential of a compound to modulate enzyme activity. nih.gov
Interactive Data Table: Illustrative Enzyme Inhibition Data
Note: The following table is for illustrative purposes only, as specific data for this compound is not publicly available. The data represents typical findings in enzyme inhibition studies.
| Enzyme Target | Compound Concentration (µM) | % Inhibition | IC50 (µM) |
| Hypothetical Kinase A | 0.1 | 15 | 5.2 |
| 1 | 48 | ||
| 10 | 85 | ||
| Hypothetical Phosphatase B | 0.1 | 5 | > 50 |
| 1 | 12 | ||
| 10 | 25 |
Substrate Specificity and Enzyme Mechanism Elucidation
Understanding how this compound interacts with an enzyme's active site can elucidate the mechanism of action. Studies would investigate whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. The broad substrate specificity of some enzymes, like 4-hydroxyacetophenone monooxygenase (HAPMO), which acts on a variety of aromatic compounds, suggests that enzymes with flexible active sites could potentially bind to this compound. nih.gov The nature of the substituents on the phenyl ring would play a critical role in determining its fit and interaction with the amino acid residues of an enzyme's active site.
Receptor Binding and Ligand Affinity Studies
The ability of a compound to bind to specific receptors is a key determinant of its pharmacological potential.
Radioligand Binding Assays
Radioligand binding assays are a sensitive method to study the interaction between a ligand and a receptor. nih.gov In this technique, a radiolabeled form of a ligand is used to measure its binding to a receptor. While no specific radioligand binding data for this compound is publicly available, this method could be employed to determine its affinity (Kd) and the density of binding sites (Bmax) for various receptors. nih.gov The assay involves incubating the radiolabeled compound with a tissue or cell preparation containing the receptor of interest and then separating the bound from the unbound ligand. nih.gov
Surface Plasmon Resonance (SPR) Analysis
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of molecular interactions. mdpi.com SPR could be utilized to study the binding kinetics of this compound to a target protein immobilized on a sensor chip. This would provide data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), offering a detailed picture of the binding affinity and stability of the interaction. While specific SPR data for this compound is not available, the technique is widely used to characterize the binding of small molecules to biological targets. mdpi.com
Cellular Uptake, Distribution, and Metabolism in Model Systems (in vitro)
Understanding how a compound enters cells and where it localizes is crucial for interpreting its biological activity.
In vitro studies using cell cultures are fundamental to understanding the cellular pharmacology of a compound. nih.gov The uptake of phenylacetic acid derivatives can be influenced by various factors, including passive diffusion and carrier-mediated transport. nih.gov For this compound, its lipophilicity, due to the presence of the halogen atoms, may influence its ability to cross cell membranes.
Studies on similar compounds, such as fluorinated nanoparticles, have demonstrated that cellular uptake can be visualized and quantified using techniques like confocal microscopy and flow cytometry. mdpi.com The metabolic fate of this compound in cellular models, such as liver microsomes, could also be investigated to identify potential metabolites. While specific data on the cellular uptake and metabolism of this compound is not found in the public domain, these established methods would be the standard approach for such an investigation. nih.govsigmaaldrich.com
Interactive Data Table: Illustrative Cellular Uptake Data
Note: This table is for illustrative purposes, showing the type of data that would be collected in a cellular uptake study. Specific data for this compound is not publicly available.
| Cell Line | Incubation Time (hours) | Compound Concentration (µM) | Intracellular Concentration (µM) |
| MCF-7 | 1 | 10 | 1.5 |
| 4 | 10 | 5.8 | |
| 24 | 10 | 12.3 | |
| HEK293 | 1 | 10 | 0.8 |
| 4 | 10 | 3.2 | |
| 24 | 10 | 7.1 |
Intracellular Localization Studies
The intracellular distribution of a compound is a critical determinant of its biological activity, as it dictates the potential for interaction with subcellular targets such as enzymes, receptors, and nucleic acids. For a molecule like this compound, its physicochemical properties—specifically its lipophilicity and acidity—are expected to govern its passage across cellular membranes and accumulation within specific organelles.
While direct experimental data on the intracellular localization of this compound is not currently available in the scientific literature, we can infer its likely behavior. The phenylacetic acid moiety provides a degree of lipophilicity, which would facilitate passive diffusion across the plasma membrane. The presence of the fluorine and iodine atoms further increases lipophilicity. However, the carboxylic acid group (pKa typically around 4-5) will be largely ionized at physiological pH (around 7.4), conferring a negative charge. This charge can hinder passive diffusion across lipid bilayers but may allow for interaction with and transport by various anion transporters present on the cell surface and on organellar membranes.
Based on studies of other acidic compounds, it is plausible that this compound could be found in the cytoplasm, which is a common location for many xenobiotics. nih.gov Depending on the presence of specific transporters, it might also accumulate in the mitochondria or the endoplasmic reticulum. The nucleus is another potential site, especially if the compound has an affinity for DNA or nuclear proteins. Histochemical and biochemical fractionation studies would be necessary to definitively determine its subcellular distribution. nih.gov
Metabolic Stability and Metabolite Identification in Cell Lines
The metabolic stability of a compound within a cellular environment determines its half-life and the formation of potentially active or inactive metabolites. For this compound, metabolism would likely proceed through phase I and phase II enzymatic reactions, primarily in liver cells (hepatocytes) but also in other cell lines to varying extents.
Phase I Metabolism: Cytochrome P450 (CYP) enzymes are the primary drivers of phase I metabolism. The aromatic ring of this compound is a likely site for oxidation, potentially leading to the formation of hydroxylated metabolites. The position of hydroxylation would be influenced by the electronic effects of the fluoro and iodo substituents. The acetic acid side chain could also undergo oxidation. The presence of a fluorine atom can sometimes block metabolism at the site of fluorination, potentially increasing the metabolic stability of the molecule. nih.gov
Phase II Metabolism: Following phase I reactions, or for the parent compound directly, phase II enzymes would conjugate polar groups to facilitate excretion. The carboxylic acid group is a prime target for glucuronidation by UDP-glucuronosyltransferases (UGTs) or conjugation with amino acids.
Metabolite Identification: To identify these potential metabolites, cell lines such as HepG2 or primary hepatocytes would be incubated with the compound. springernature.com Subsequent analysis of the cell lysate and supernatant using techniques like liquid chromatography-mass spectrometry (LC-MS) would allow for the separation and identification of the parent compound and its metabolites based on their mass-to-charge ratios and fragmentation patterns.
A hypothetical metabolic pathway could involve hydroxylation of the phenyl ring, followed by glucuronidation. Another possibility is the direct glucuronidation of the carboxylic acid moiety. The stability of the carbon-iodine bond might also be a factor, with potential for de-iodination, although this is generally a less common metabolic route for aryl iodides compared to other halogens.
Below is a hypothetical table of potential metabolites that could be identified in a cell-based assay.
| Putative Metabolite | Metabolic Reaction | Analytical Method for Identification |
| 2-(3-Fluoro-4-iodo-5-hydroxyphenyl)acetic acid | Aromatic Hydroxylation (CYP450) | LC-MS/MS |
| This compound glucuronide | Glucuronidation (UGT) | LC-MS/MS |
| Glycine conjugate of this compound | Amino Acid Conjugation | LC-MS/MS |
Mechanisms of Action in Cellular Pathways
The biological effects of a compound are mediated through its interaction with and modulation of cellular pathways. For this compound, its structural features suggest several potential mechanisms of action.
Gene Expression Modulation (e.g., RT-qPCR, RNA-Seq)
A compound can alter gene expression through various mechanisms, including interaction with transcription factors, epigenetic modifications, or activation of signaling pathways that lead to changes in gene transcription.
While no direct studies on this compound have been reported, research on related molecules provides some clues. For instance, fluoride (B91410) ions have been shown to alter gene expression by affecting histone acetylation. nih.gov It is conceivable that a fluorinated compound like this could have similar effects, potentially influencing the expression of genes involved in cell stress, apoptosis, or proliferation.
To investigate this, one would treat a relevant cell line with the compound and then perform RNA sequencing (RNA-Seq) for a global view of transcriptomic changes, or targeted real-time quantitative PCR (RT-qPCR) to examine specific genes of interest. For example, one might hypothesize an effect on genes regulated by PPARs, as other phenylacetic acid derivatives have been shown to be agonists of these receptors. nih.gov
A hypothetical set of genes that could be modulated, based on the activities of similar compounds, is presented below.
| Gene Target | Potential Effect of Treatment | Method of Analysis | Potential Functional Consequence |
| PPARγ | Upregulation | RT-qPCR, RNA-Seq | Modulation of lipid metabolism and inflammation |
| p21 (CDKN1A) | Upregulation | RT-qPCR, RNA-Seq | Cell cycle arrest |
| Bax | Upregulation | RT-qPCR, RNA-Seq | Induction of apoptosis |
| Bcl-2 | Downregulation | RT-qPCR, RNA-Seq | Induction of apoptosis |
Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Proteomics)
Changes in gene expression should be reflected at the protein level. Western blotting can be used to quantify the expression of specific proteins hypothesized to be affected by the compound. For a broader, unbiased view, proteomic techniques like mass spectrometry-based proteomics (e.g., SILAC, TMT) could be employed to identify and quantify thousands of proteins simultaneously.
Post-translational modifications (PTMs), such as phosphorylation, acetylation, and ubiquitination, are critical for protein function and can be rapidly altered by small molecules. Phos-tag™ SDS-PAGE and specific antibodies against modified proteins, or enrichment strategies coupled with mass spectrometry, can be used to analyze changes in PTMs upon treatment with this compound.
Cell Signaling Pathway Perturbation
Small molecules often exert their effects by perturbing specific cell signaling pathways. Given its structure, this compound could potentially interact with a variety of signaling proteins.
For example, the phenylacetic acid scaffold is present in inhibitors of various enzymes and in ligands for nuclear receptors. The halogen substituents would critically influence the binding affinity and selectivity for any potential protein targets. The 3-fluoro and 4-iodo substitutions create a specific electronic and steric profile that could favor binding to particular protein pockets.
Pathway analysis tools, using data from transcriptomic and proteomic experiments, could help to identify the signaling cascades most affected by the compound. For instance, if genes and proteins related to the MAPK or PI3K/Akt pathways are consistently altered, it would suggest that the compound interferes with these signaling networks.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity and for optimizing lead compounds in drug discovery. For this compound, SAR studies would involve synthesizing and testing a series of analogues where the fluoro and iodo substituents are moved to different positions on the phenyl ring, replaced with other groups, or where the acetic acid side chain is modified.
A study on aryl acetamide (B32628) triazolopyridazines revealed the remarkable role of fluorine in modulating biological activity. nih.gov The position of the fluorine atom was found to be critical, with a 4-fluoro substituent significantly enhancing potency compared to unsubstituted or 2-fluoro substituted analogues. nih.gov This suggests that the 3-fluoro-4-iodo substitution pattern in the title compound is likely to have a significant impact on its biological profile.
The following table summarizes hypothetical SAR data based on known effects of halogen substitutions in similar scaffolds. The "Activity" is a qualitative measure (e.g., inhibitory concentration, receptor binding affinity) that would be determined experimentally.
| Analogue | R1 | R2 | R3 | Hypothetical Relative Activity | Rationale for Change |
| Parent Compound | H | 3-Fluoro | 4-Iodo | 1x | Reference compound |
| Analogue 1 | H | H | H | 0.1x | Unsubstituted reference |
| Analogue 2 | H | 3-Fluoro | H | 0.5x | Assess contribution of iodine |
| Analogue 3 | H | H | 4-Iodo | 0.8x | Assess contribution of fluorine |
| Analogue 4 | H | 4-Fluoro | 3-Iodo | ? | Investigate positional isomer effects |
| Analogue 5 | H | 3-Chloro | 4-Iodo | ? | Compare fluorine with chlorine |
| Analogue 6 | H | 3-Fluoro | 4-Bromo | ? | Compare iodine with bromine |
| Analogue 7 | Methyl | 3-Fluoro | 4-Iodo | ? | Modify the acetic acid side chain |
This systematic modification would help to elucidate the importance of the electronic and steric properties of the substituents at each position for a given biological activity. For example, the electron-withdrawing nature of fluorine at the 3-position combined with the bulky, lipophilic iodine at the 4-position could be crucial for binding to a specific protein target.
Impact of Halogen Substitution Patterns
The identity and position of halogen atoms on an aromatic ring can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. In this compound, the presence of both fluorine at the meta-position and iodine at the para-position creates a distinct electronic and steric profile.
Halogen atoms are known to affect a molecule's lipophilicity, which governs its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The lipophilicity of halogens increases with their size, meaning iodine is significantly more lipophilic than fluorine. This differential lipophilicity can influence the molecule's distribution and accumulation in biological tissues.
Furthermore, the electronegativity and size of the halogens play a critical role in modulating the electronic environment of the phenyl ring. Fluorine is the most electronegative element, and its presence at the meta-position can withdraw electron density from the ring through the inductive effect. In contrast, iodine, being less electronegative and more polarizable, can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as a lone pair of electrons on a nitrogen or oxygen atom in a biological macromolecule. The ability of iodine to form these directional interactions can be a crucial determinant of binding affinity and selectivity for a specific biological target.
Research on other halogenated phenylacetic acid derivatives has provided insights into the significance of halogen substitution patterns. For instance, in a study on progesterone (B1679170) receptor antagonists, the position of a fluorine atom on a phenylacetyl group was found to be critical for binding affinity, with the meta-position providing optimal interaction. nih.gov Similarly, extensive structure-activity relationship (SAR) studies on a series of aryl acetamide triazolopyridazines as anticryptosporidial agents revealed that the position of fluorine atoms led to dramatic shifts in potency, with a 4-fluoro substitution significantly enhancing activity. nih.gov In the context of PPARγ agonists, the presence and position of a bromine atom, capable of forming halogen bonds, was shown to be crucial for high affinity binding. nih.gov
Table 1: Comparison of Halogen Properties and Their Potential Impact on Biological Activity
| Halogen | Position in Compound | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Potential Biological Impact |
| Fluorine | 3- (meta) | 3.98 | 1.47 | Inductive electron withdrawal, potential for weak hydrogen bonding, can alter pKa of the acetic acid moiety. |
| Iodine | 4- (para) | 2.66 | 1.98 | Increased lipophilicity, potential for significant halogen bonding, steric influence on binding. |
Role of the Acetic Acid Moiety in Biological Activity
The acetic acid group (-CH₂COOH) is an essential functional component of this compound, bestowing upon it acidic properties and a primary site for interaction with biological targets. At physiological pH, the carboxylic acid group will be predominantly deprotonated to its carboxylate form (-CH₂COO⁻), which is capable of forming strong ionic bonds and hydrogen bonds with complementary residues, such as arginine and lysine (B10760008), in a protein's active site.
The methylene (B1212753) spacer between the phenyl ring and the carboxylic acid group provides conformational flexibility, allowing the carboxylate to orient itself optimally for binding. The importance of this spacer has been highlighted in studies of other phenylacetic acid derivatives. For example, research on aldose reductase inhibitors demonstrated the critical role of the methylene group for biological activity when compared to analogous benzoic acid derivatives. nih.gov
Phenylacetic acid itself is a known auxin, a class of plant hormones, although it is less potent than the primary auxin, indole-3-acetic acid. wikipedia.org This activity is directly attributable to the acetic acid side chain. In humans, phenylacetic acid is a metabolite of phenylalanine and has been used therapeutically to treat hyperammonemia. wikipedia.org Its ability to be conjugated to glutamine to form phenylacetylglutamine, which is then excreted, showcases a key metabolic role of the acetic acid moiety. wikipedia.org
Conformational Requirements for Interaction with Biological Targets
The interaction with a biological target, such as an enzyme or a receptor, is often likened to a lock-and-key mechanism, where the molecule must adopt a specific conformation to fit into the binding site. The steric bulk of the iodine atom at the para-position and the fluorine atom at the meta-position will create a particular steric footprint that must be accommodated by the target protein.
Molecular modeling studies on other small molecule ligands offer a framework for understanding these conformational requirements. For instance, in the development of ligands for the sigma 3 receptor, conformational analysis and pharmacophore mapping were used to identify the key structural features and their spatial arrangement necessary for high-affinity binding. nih.gov Such studies often reveal that only a subset of the possible low-energy conformations of a molecule is biologically active.
The binding of a ligand to a protein can also induce conformational changes in the protein itself, a concept known as "induced fit." The ability of this compound to induce such a change would depend on the precise nature of the non-covalent interactions it forms within the binding site, including van der Waals forces, hydrogen bonds, and potential halogen bonds from the iodine atom. The study of PPARγ agonists has shown how ligand binding within a pocket is stabilized by a network of interactions and how the ligand's conformation is optimized to fit within the apolar region of the binding site. nih.gov
Therefore, the biological activity of this compound is not solely dependent on its chemical composition but also on its ability to adopt a conformation that is complementary to the topography and chemical environment of its specific biological partner.
Table 2: Summary of Structural Features and Their Potential Roles in Biological Interactions
| Structural Feature | Potential Role in Biological Interactions |
| 3-Fluoro Substituent | Modulates ring electronics; potential for hydrogen bonding. |
| 4-Iodo Substituent | Increases lipophilicity; acts as a halogen bond donor; provides steric bulk. |
| Phenyl Ring | Provides a scaffold for substituent attachment; potential for π-π stacking interactions. |
| Acetic Acid Moiety | Primary binding group (as carboxylate); forms ionic and hydrogen bonds; provides conformational flexibility via the methylene spacer. |
Computational Chemistry and Molecular Modeling of 2 3 Fluoro 4 Iodophenyl Acetic Acid
Quantum Mechanical (QM) Calculations for Electronic and Geometric Properties
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic and geometric properties of a molecule. karazin.ua These first-principles simulations can predict molecular geometry, orbital energies, and charge distributions. nih.govrsc.org Methods like DFT at the B3LYP/6-31G* level are commonly employed to optimize molecular geometries and calculate various quantum properties. nih.gov
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. nih.gov The HOMO is the orbital most capable of donating electrons in a reaction (a nucleophilic attack), while the LUMO is the most capable of accepting electrons (an electrophilic attack). nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov While specific calculated values for 2-(3-Fluoro-4-iodophenyl)acetic acid are not present in the surveyed literature, studies on similar molecules like 2-nitrophenyl acetic acid have used these calculations to determine an energy gap of 9.27 eV, suggesting significant stability. jchps.com
Table 1: Key Concepts in Frontier Molecular Orbital Analysis
| Parameter | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy corresponds to a better electron donor. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy corresponds to a better electron acceptor. |
| Energy Gap (Egap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. nih.gov |
An Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution across a molecule and identifying regions prone to electrostatic interactions. researchgate.net These maps illustrate electron-rich areas (negative potential, typically colored red) and electron-poor areas (positive potential, colored blue). youtube.com
For this compound, an ESP map would be expected to show:
Negative Potential: Concentrated around the highly electronegative oxygen atoms of the carboxylic acid group and the fluorine atom. These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. pearson.com
Positive Potential: Located on the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation. pearson.com A significant region of positive potential, known as a sigma-hole (σ-hole), is also expected on the iodine atom along the axis of the C-I bond. researchgate.net This positive region is characteristic of heavier halogens and enables favorable "halogen bonding," an important non-covalent interaction in drug design.
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. jspae.com It helps in understanding the binding mode and affinity, which is crucial in the early stages of drug discovery. jspae.comresearchgate.net
Docking simulations of this compound would aim to identify its most likely binding pose within a protein's active site. Based on its structure, several key interactions can be predicted:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the -OH) and acceptor (from the C=O), likely interacting with polar amino acid residues like serine, threonine, or arginine in a binding pocket. nih.gov
Halogen Bonding: The electropositive σ-hole on the iodine atom can form a halogen bond with an electron-rich atom, such as a backbone carbonyl oxygen or the side chain of aspartate or glutamate.
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. jspae.com
Studies on related phenylacetic acid derivatives have shown their ability to bind to various enzymes, such as Pim kinase and urease, through these types of interactions. jspae.comresearchgate.net
After generating potential binding poses, scoring functions are used to rank them. These functions are mathematical models that estimate the binding free energy of the ligand-protein complex, with lower energy scores typically indicating a more favorable interaction. nih.gov Docking studies of related molecules have reported binding energies in the range of -6.0 to -8.5 kcal/mol, depending on the target. researchgate.netnih.gov
Table 2: Example Docking Scores for Phenylacetic Acid (PAA) Derivatives against Biological Targets
| Compound | Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 3-chloro-PAA | DNA | -7.809 | researchgate.net |
| 2-propyl-PAA | Pim Kinase | -6.577 | jspae.com |
Docking validation is a critical step to ensure the reliability of the predictions. This can be achieved by redocking a known co-crystallized ligand to see if the docking protocol can reproduce the experimental binding pose or by using more rigorous methods like molecular dynamics simulations to assess the stability of the docked complex.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Stability
While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. sciepub.com By applying the principles of physics, MD can be used to assess the stability of a predicted ligand-target complex in a simulated physiological environment. amazonaws.comresearchgate.net
An MD simulation starting with the best-docked pose of this compound would reveal how the ligand and protein adapt to each other. Key analyses include monitoring the Root Mean Square Deviation (RMSD) of the ligand to see if it remains stable in the binding pocket or if it drifts away. The simulation also allows for the detailed study of the persistence of crucial interactions, such as hydrogen and halogen bonds, over the simulation trajectory. Such simulations, often performed using Born-Oppenheimer molecular dynamics (BOMD), provide a deeper understanding of the free energy and dynamics of the binding process. osti.govresearchgate.net This analysis is essential for validating docking results and confirming that the proposed binding mode is stable and energetically favorable over time.
Conformational Ensemble Sampling
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational ensemble sampling is a computational technique used to explore the range of possible shapes or conformations that this compound can adopt. The presence of a rotatable bond between the phenyl ring and the acetic acid group allows for a degree of flexibility.
Molecular dynamics simulations are a powerful tool for sampling the conformational space. nih.gov By simulating the motion of the atoms over time, researchers can identify low-energy, stable conformations that are more likely to be biologically relevant. For aryl acetic acid derivatives, the dihedral angle between the plane of the phenyl ring and the carboxylic acid group is a critical parameter. Studies on structurally related aryl acetamides have shown that substitutions on the phenyl ring can create a conformational bias, which may influence binding to a target protein. nih.gov For instance, halogen substitutions can lead to specific preferred conformations due to steric and electronic effects. nih.gov
A hypothetical conformational analysis of this compound might reveal the rotational barrier around the C-C bond connecting the phenyl ring and the acetic acid moiety. The energy profile as a function of the dihedral angle would indicate the most stable conformations.
Table 1: Hypothetical Torsional Energy Profile for this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 2.5 |
| 30 | 1.0 |
| 60 | 0.0 |
| 90 | 1.2 |
| 120 | 2.8 |
| 150 | 3.5 |
| 180 | 3.0 |
This table represents a hypothetical energy profile to illustrate the concept of conformational analysis. Actual values would be determined from specific quantum mechanical or molecular mechanics calculations.
Binding Free Energy Calculations
A central goal in drug design is the accurate prediction of the binding affinity between a ligand and its protein target. Binding free energy calculations provide a quantitative measure of this interaction. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE) are commonly employed end-point methods to estimate binding free energies from molecular dynamics simulation trajectories. frontiersin.orguni-duesseldorf.de
Table 2: Example of Binding Free Energy Decomposition for a Ligand-Protein Complex
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.5 |
| Electrostatic Energy | -20.1 |
| Polar Solvation Energy | 30.8 |
| Nonpolar Solvation Energy | -5.2 |
| Total Binding Free Energy (ΔG_bind) | -40.0 |
This table provides an illustrative example of the components of a binding free energy calculation. The values are not specific to this compound.
Ligand-Based and Structure-Based Design Principles Applied to this compound
Both ligand-based and structure-based approaches are pivotal in modern drug discovery. taylorandfrancis.com For this compound, these principles can be used to understand its structure-activity relationship and to design more potent and selective analogs.
Pharmacophore Modeling
Pharmacophore modeling is a ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov A pharmacophore model for a series of compounds including this compound would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov
The carboxylic acid group of this compound can act as a hydrogen bond donor and acceptor. The phenyl ring represents a hydrophobic and aromatic feature. The fluorine and iodine atoms introduce halogen bonding capabilities and modify the electronic properties of the ring, which can be crucial for specific interactions with a target. A pharmacophore model can be used to screen large compound databases to identify novel molecules with similar features and potential biological activity. researchgate.net
Table 3: Potential Pharmacophoric Features of this compound
| Feature | Description | Potential Role in Binding |
| Aromatic Ring | Phenyl group | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the carboxylic acid | Interaction with hydrogen bond donors on the receptor |
| Hydrogen Bond Donor | Hydroxyl group of the carboxylic acid | Interaction with hydrogen bond acceptors on the receptor |
| Halogen Bond Donor | Iodine atom | Interaction with electron-rich atoms on the receptor |
| Hydrophobic/Halogen | Fluorine atom | Modulating lipophilicity and electronic distribution |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a set of halogenated phenylacetic acid derivatives, a QSAR model could correlate physicochemical descriptors with their inhibitory potency against a particular enzyme or receptor. nih.gov
In a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields of aligned molecules are correlated with their biological activities. nih.gov Such a study on derivatives of this compound could generate contour maps indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. This information is invaluable for designing new analogs with improved potency. nih.gov
Table 4: Example Descriptors Used in a QSAR Study of Phenylacetic Acid Derivatives
| Descriptor | Type | Description |
| LogP | Physicochemical | Lipophilicity |
| Molecular Weight | Constitutional | Size of the molecule |
| Dipole Moment | Electronic | Polarity of the molecule |
| HOMO Energy | Quantum Chemical | Electron-donating ability |
| LUMO Energy | Quantum Chemical | Electron-accepting ability |
| Steric Fields (CoMFA) | 3D | Spatial arrangement of atoms |
| Electrostatic Fields (CoMFA) | 3D | Charge distribution |
Analytical Methodologies for the Detection and Quantification of 2 3 Fluoro 4 Iodophenyl Acetic Acid in Research Samples
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for the separation of 2-(3-Fluoro-4-iodophenyl)acetic acid from impurities and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
Methodological Considerations:
Column: A C18 column is a common choice for the separation of phenylacetic acid derivatives. sielc.com Columns with smaller particle sizes (e.g., 3 µm) can be used for faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com
Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form. sielc.comresearchgate.net For mass spectrometry detection, volatile modifiers like formic acid are preferred. sielc.com The composition of the mobile phase can be optimized through gradient elution to achieve optimal separation from any impurities.
Detection: A UV-Vis detector is commonly employed, with the detection wavelength set to an absorbance maximum of the compound, for instance, around 200 nm for similar acetic acid derivatives. researchgate.net
A representative, though not specific to this exact compound, RP-HPLC method for a related compound is detailed below:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm I.D. |
| Mobile Phase | Acetonitrile, water, and phosphoric acid |
| Detection | UV-Vis |
| Application | Separation and impurity analysis |
This table is illustrative and based on methods for similar compounds. sielc.com
Direct analysis of this compound by GC is challenging due to its low volatility and the polar nature of the carboxylic acid group. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form.
Derivatization:
Esterification of the carboxylic acid group is a common derivatization strategy. For instance, reaction with a reagent like pentafluorobenzyl bromide can create a volatile derivative suitable for GC analysis. nih.gov This approach has been successfully used for the determination of other fluoroacetic acid and phenoxy acid herbicides. nih.gov
Following derivatization, a capillary GC column, potentially a chiral column if enantiomeric separation is required, can be utilized. chromforum.org Detection can be achieved using a Flame Ionization Detector (FID) or, for higher sensitivity and specificity, a Mass Spectrometer (MS). nih.gov
Mass Spectrometry-Based Analytical Approaches
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, offers high sensitivity and selectivity for the analysis of this compound.
LC-MS/MS is a powerful tool for the trace-level quantification of compounds in complex matrices. This technique combines the separation capabilities of HPLC with the sensitive and specific detection of tandem mass spectrometry.
Methodological Parameters:
Ionization: Electrospray ionization (ESI) in negative ion mode is generally suitable for carboxylic acids, as it readily forms the [M-H]⁻ ion.
Mass Analysis: In tandem MS (MS/MS), a precursor ion corresponding to the deprotonated molecule of this compound would be selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity.
Instrumentation: A triple quadrupole or a QTRAP mass spectrometer is commonly used for quantitative LC-MS/MS analysis. epa.gov
An example of LC-MS/MS parameters for a related halogenated acetic acid derivative is provided below:
| Parameter | Condition |
| LC Column | Synergi Hydro-RP, 4.6 x 75 mm, 4-µm |
| Mobile Phase | A: Water with 0.1% acetic acidB: Acetonitrile:methanol (80:20, v:v) with 0.1% acetic acid |
| Ionization | Negative-ion electrospray (ESI) |
| Detection | MS/MS in MRM mode |
This table is illustrative and based on a method for a similar compound. epa.gov
The preparation of research samples is a critical step to ensure accurate and reproducible results, especially in LC-MS/MS analysis. The goal is to extract the analyte of interest from the sample matrix while minimizing interferences that can cause matrix effects (ion suppression or enhancement).
Sample Preparation Techniques:
Liquid-Liquid Extraction (LLE): This classic technique can be used to partition this compound from an aqueous sample into an immiscible organic solvent. The pH of the aqueous phase should be adjusted to below the pKa of the carboxylic acid to ensure it is in its neutral form and readily extracted into the organic layer.
Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup than LLE. For an acidic compound like this compound, a mixed-mode anion exchange or a polymeric reversed-phase sorbent could be employed.
Dilution: For relatively clean samples, a simple "dilute-and-shoot" approach may be sufficient, where the sample is diluted with the mobile phase before injection. r-biopharm.com
Matrix Effects:
Matrix effects are a significant consideration in LC-MS/MS and can be assessed by comparing the response of the analyte in a post-extraction spiked sample to its response in a pure solvent. The use of a stable isotope-labeled internal standard, if available, is the most effective way to compensate for matrix effects and any variability in sample preparation and instrument response.
Spectrophotometric and Fluorescent Assays for Quantification (if applicable)
Currently, there is no specific information available in the scientific literature describing dedicated spectrophotometric or fluorescent assays for the direct quantification of this compound.
While the phenyl ring and its substituents will result in UV absorbance, making it detectable by UV spectrophotometry, this method lacks the specificity required for quantification in complex research samples where other UV-absorbing compounds may be present. researchgate.net The development of a specific colorimetric or fluorescent assay would likely require the design of a chemical reaction that is highly selective for the unique structure of this compound, which has not been reported. For quantitative analysis in research samples, chromatographic methods coupled with appropriate detectors are the preferred approach due to their superior specificity and sensitivity.
Development and Validation of Analytical Methods for Research Purity and Concentration
The accurate determination of the purity and concentration of this compound is essential for the integrity of research data. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques widely employed for the analysis of pharmaceutical compounds and research chemicals. The following outlines a potential approach for the development and validation of an HPLC method coupled with UV detection, a common and reliable technique for such compounds.
Method Development
A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. This technique separates compounds based on their hydrophobicity.
Chromatographic Conditions: A C18 column is a suitable stationary phase for the separation of moderately polar compounds like phenylacetic acid derivatives. sigmaaldrich.comnih.govresearchgate.net The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution containing a small amount of acid, like phosphoric acid or formic acid, to ensure the analyte is in its protonated form, leading to better peak shape and retention. sigmaaldrich.comnih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure the elution of all components in a reasonable time with good resolution. Detection by UV spectrophotometry at a wavelength corresponding to the maximum absorbance of the compound, likely around 215 nm for a phenylacetic acid derivative, would provide good sensitivity. sigmaaldrich.com
Sample Preparation: Research samples containing this compound would be dissolved in a suitable solvent, such as the mobile phase, and filtered to remove any particulate matter before injection into the HPLC system.
Method Validation
Once the chromatographic conditions are optimized, the method must be validated to ensure it is suitable for its intended purpose. The validation would be performed according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as impurities or degradation products, is crucial. This can be assessed by analyzing a placebo sample (matrix without the analyte) and a sample of this compound that has been subjected to stress conditions (e.g., heat, acid, base, oxidation) to generate potential degradation products. The peak for this compound should be well-resolved from any other peaks.
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A series of standard solutions of this compound at different concentrations would be prepared and analyzed. The peak areas would then be plotted against the corresponding concentrations to generate a calibration curve.
Table 1: Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,542 |
| 50 | 759,881 |
| 100 | 1,521,033 |
This table presents hypothetical data that would be expected from a linearity study.
The correlation coefficient (r²) for the calibration curve should be close to 1, typically ≥ 0.999, indicating a strong linear relationship.
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. This can be determined by spiking a sample matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.
Table 2: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | 40 | 39.6 | 99.0 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
This table presents hypothetical data that would be expected from an accuracy study.
The recovery is expected to be within a range of 98-102%.
Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-day precision): Multiple analyses of the same sample on the same day.
Intermediate Precision (Inter-day precision): Analyses of the same sample on different days, by different analysts, or with different equipment.
Table 3: Precision Data for this compound
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
|---|---|---|
| 50 | 0.8 | 1.2 |
This table presents hypothetical data that would be expected from a precision study.
The RSD values should typically be less than 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at an S/N of 3:1 and LOQ at an S/N of 10:1.
For more complex research samples or for the identification of unknown impurities, a more advanced technique like Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed. LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, providing not only retention time data but also mass-to-charge ratio information, which can aid in the structural elucidation of the analyte and any co-eluting substances. acs.orgnih.govresearchgate.netresearchgate.netshodex.com The development and validation of an LC-MS method would follow similar principles to the HPLC-UV method but would include optimization of mass spectrometry parameters for sensitive and selective detection of the iodinated compound. acs.orgnih.govresearchgate.netresearchgate.net
Future Directions and Emerging Research Themes for 2 3 Fluoro 4 Iodophenyl Acetic Acid
Exploration of Unconventional Synthetic Pathways
The synthesis of complex molecules like 2-(3-Fluoro-4-iodophenyl)acetic acid is evolving beyond traditional batch methods towards more efficient, sustainable, and safer technologies. Future research is likely to focus on the following unconventional pathways:
Continuous-Flow Synthesis: The adoption of continuous-flow reactors presents a significant advancement. This methodology allows for precise control over reaction parameters, enhanced safety in handling energetic intermediates, and improved yields compared to batch processes. chemrxiv.org A novel, metal-free process for synthesizing similar heterocyclic acetic acids has demonstrated the efficiency and environmental benefits of flow chemistry, such as avoiding intermediate isolation and chromatographic purification steps. chemrxiv.org
Biocatalytic Methods: An emerging frontier is the use of enzymes for synthesis, which offers considerable environmental and safety advantages over conventional chemical methods. researchgate.net Enzymes such as fluorinases, capable of forming carbon-fluorine bonds, could be engineered to participate in metabolic pathways to produce valuable organofluorine compounds like fluorinated acetic acids. researchgate.net This biocatalytic approach could provide a highly specific and eco-friendly route to this compound and its derivatives.
Advanced Coupling Reactions: While increasingly standard, sophisticated cross-coupling reactions remain a key area for synthesizing complex derivatives from this parent acid. For instance, the Sonogashira coupling, used to create aryl alkynyl acetic acids from iodo-phenylacetic esters, exemplifies a powerful method for structural modification. nih.gov Future work will likely refine these methods for greater efficiency and broader applicability.
| Synthetic Approach | Potential Advantages | Relevant Research Context |
| Continuous-Flow Chemistry | Higher yields, improved safety, reduced waste, atom economy. chemrxiv.org | Synthesis of 1,2,4-triazole (B32235) acetic acid derivatives. chemrxiv.org |
| Biocatalysis (e.g., Fluorinases) | Environmentally benign, high specificity, operates under mild conditions. researchgate.net | Synthesis of fluoroacetic acid and 4-fluorothreonine. researchgate.net |
| Advanced Cross-Coupling | High versatility for creating complex derivatives. nih.gov | Sonogashira coupling of 4-iodophenylacetic ethyl ester. nih.gov |
This table is interactive. Users can sort and filter the data based on the columns.
Discovery of Novel Biological Targets and Pre-clinical Implications
This compound serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutic agents. lookchem.com Its structure is a starting point for creating more complex molecules with potential pharmacological activity.
Future pre-clinical research will likely focus on:
Structure-Activity Relationship (SAR) Studies: This compound is an ideal candidate for SAR studies, where systematic modifications are made to probe how chemical structure affects biological activity. nih.govnih.gov Research on related aryl acetamide (B32628) triazolopyridazines has shown that the position and nature of halogen substituents are critical for potency. nih.gov For example, in one study, 4-halo substituted analogs showed a roughly 25-fold increase in potency against Cryptosporidium compared to the unsubstituted version. nih.gov The presence of fluorine, in particular, has been noted for its remarkable role in enhancing the potency of these compounds. nih.gov
Identification of Biological Targets: While the compound itself may not be the active agent, its derivatives are being investigated for various therapeutic targets. The mechanism of action for many potent derivative series is still unknown, prompting research to identify their specific biological targets. nih.gov
Role of Stereochemistry: For derivatives that are chiral, stereochemistry plays a pivotal role in biological activity. Studies on other complex molecules have shown that only specific isomers exhibit significant biological effects, which is often related to stereoselective uptake by cells or specific binding to a target enzyme. mdpi.com Future research on chiral derivatives of this compound will need to investigate the biological activity of individual enantiomers and diastereoisomers.
| Structural Modification | Pre-clinical Finding / Implication | Example Compound Class |
| Halogen Substitution | Electron-withdrawing groups, particularly fluorine, can significantly increase biological potency. nih.gov | Aryl Acetamide Triazolopyridazines |
| Heterocyclic Replacement | Replacing the phenyl ring with a heterocycle (e.g., pyridine, furan) can maintain or modulate bioactivity. nih.gov | iso-Aryl-abscisic Acid Analogs |
| Stereoisomerism | Biological activity can be highly dependent on the specific stereochemistry of the molecule, affecting both cell uptake and target binding. mdpi.com | 3-Br-acivicin Isomers |
This table is interactive. Users can sort and filter the data based on the columns.
Integration with Advanced Materials Science
The unique structural features of this compound make it a promising building block for the creation of advanced functional materials. sigmaaldrich.comsigmaaldrich.com Its rigid phenyl core, combined with reactive handles like the carboxylic acid and the carbon-iodine bond, allows for its incorporation into larger, well-defined architectures.
Emerging research themes include:
Monomers for Specialty Polymers: The molecule can serve as a monomer in polymerization reactions to create polymers with tailored properties. The fluorine and iodine atoms can impart specific characteristics such as thermal stability, hydrophobicity, and high refractive index.
Ligands for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The carboxylic acid group is a classic binding site for creating MOFs. bldpharm.com By using this molecule as an organic ligand, researchers can design porous materials with potential applications in gas storage, catalysis, and chemical sensing. The iodo-group offers a site for post-synthesis modification within the framework.
| Structural Feature | Potential Application in Materials Science | Rationale |
| Carboxylic Acid Group | Linker for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). bldpharm.com | Forms strong, directional bonds with metal nodes or other organic units. |
| Aromatic Ring | Core of liquid crystals or specialty polymers. | Provides rigidity and defined geometry to the material. |
| Carbon-Iodine Bond | Site for post-synthesis modification of materials. | Can undergo further reactions (e.g., cross-coupling) after material formation. |
| Carbon-Fluorine Bond | Component in fluoropolymers. | Enhances thermal stability, chemical resistance, and specific optical properties. |
This table is interactive. Users can sort and filter the data based on the columns.
Development of this compound as a Chemical Probe or Tool in Biological Systems
The distinct halogen atoms on the phenyl ring make this compound an excellent candidate for development as a chemical tool to investigate biological systems.
¹⁹F NMR Spectroscopy Probe: Fluorine has a nuclear spin of ½ and is 100% abundant in its ¹⁹F isotope, making it an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Incorporating this molecule into a larger biologically active compound allows researchers to use ¹⁹F NMR to study its interactions with proteins or to track its metabolic fate in a biological system, as the technique is highly sensitive and has virtually no background signal in biological samples. researchgate.net
Radiolabeling for Imaging: The iodine atom provides a straightforward site for introducing a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I). This would transform the molecule or its derivatives into radiotracers for use in non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). These tools are invaluable in pre-clinical and clinical research for visualizing biological processes and drug distribution.
Versatile Synthetic Handle: Beyond its direct use, the iodo-group serves as a versatile chemical handle for synthesis. It enables a range of cross-coupling reactions, allowing chemists to attach fluorescent dyes, biotin (B1667282) tags, or other reporter groups, thereby creating highly specific chemical probes to study cellular mechanisms. nih.gov
Synergistic Research with Other Interdisciplinary Fields
The future of research involving this compound lies in its integration across multiple scientific disciplines.
Chemical Biology and Medicinal Chemistry: The use of this compound as a chemical probe (Section 7.4) directly supports research in chemical biology to unravel complex biological pathways. These findings, in turn, inform medicinal chemistry efforts to design more effective drugs (Section 7.2).
Materials Science and Drug Delivery: There is a growing synergy between materials science and medicine. Advanced materials, such as MOFs or specialized polymers derived from this molecule (Section 7.3), could be designed as novel systems for targeted drug delivery.
Green Chemistry and Chemical Engineering: The push for unconventional, sustainable synthetic routes (Section 7.1) places the production of this chemical at the forefront of green chemistry and chemical engineering, emphasizing process optimization, safety, and reduced environmental impact. chemrxiv.org
Agrochemical Science: The compound also serves as an intermediate in the production of agrochemicals, linking synthetic chemistry to agricultural science in the development of new crop protection agents. lookchem.com
Q & A
Q. What are the recommended laboratory synthesis methods for 2-(3-Fluoro-4-iodophenyl)acetic acid?
The synthesis of halogenated phenylacetic acids typically involves regioselective halogenation. For brominated analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid), bromine in acetic acid is used under controlled conditions . Adapting this for iodine, researchers may employ iodination agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., acetic acid). Post-synthesis, crystallization is critical for purification. For example, slow evaporation from ethanol/water mixtures yields high-purity crystals suitable for structural analysis .
Q. How can researchers validate the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : To confirm substituent positions and assess purity. For brominated analogs, H and C NMR resolve aromatic proton splitting and substituent-induced deshielding .
- Melting Point (MP) Analysis : Consistency with literature values ensures purity.
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond angles, dihedral angles, and hydrogen-bonding motifs (e.g., centrosymmetric dimers with motifs observed in brominated analogs) .
| Analytical Parameter | Typical Value (Brominated Analog) | Method |
|---|---|---|
| Melting Point | ~120–125°C | MP Analysis |
| Crystal System | Monoclinic () | SCXRD |
| Hydrogen Bonding | dimers | SCXRD |
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Acid-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste per hazardous material guidelines .
Advanced Research Questions
Q. How do fluoro and iodo substituents influence the electronic structure and crystallographic packing of this compound?
- Electronic Effects : The fluoro group is moderately electron-withdrawing (-I effect), while iodine exerts a stronger inductive effect. In brominated analogs, substituents distort phenyl ring C–C–C angles (e.g., 121.5° at Br vs. 118.2° at OMe), reflecting electron-withdrawing capacity . For the iodo analog, larger bond angle distortions are expected.
- Crystal Packing : The acetic acid group adopts a near-perpendicular orientation (dihedral angle ~78°) relative to the phenyl ring, promoting dimerization via O–H···O hydrogen bonds. Iodine’s polarizability may enhance van der Waals interactions, affecting lattice stability .
Q. What methodological considerations are critical for applying this compound in bioactive molecule synthesis?
- Regioselectivity : Ensure iodination occurs exclusively at the 4-position via steric/electronic control (e.g., directing groups or protecting acids during halogenation).
- Decarboxylation Reactions : Used in natural product synthesis (e.g., Combretastatin A-4). Optimize temperature and catalysts (e.g., Cu salts) to prevent side reactions .
- Cross-Coupling Compatibility : The iodo group enables Suzuki or Ullmann couplings for biaryl formation, but palladium catalysts may require ligand optimization to avoid dehalogenation .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for halogenated phenylacetic acids?
- Data Triangulation : Cross-validate NMR/SCXRD with computational methods (DFT calculations for optimized geometries).
- Error Analysis : For titration-based purity assays (e.g., acetic acid quantification), minimize human error via automated burettes and replicate trials .
- Crystallographic Refinement : Use high-resolution SCXRD data (e.g., ) and constrain H-atom parameters during refinement to improve model accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
